molecular formula C13H18O5S B044454 (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate CAS No. 23735-43-5

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Cat. No. B044454
CAS RN: 23735-43-5
M. Wt: 286.35 g/mol
InChI Key: SRKDUHUULIWXFT-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has been explored in several studies. For example, derivatives of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonates have been synthesized and evaluated for antiallergic activity, indicating a method for incorporating different functional groups to alter the compound's properties and potential applications (Tada et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has been detailed through single crystal X-ray characterizations. For instance, nitrogen base adducts with Silver(I) p-toluenesulfonate were prepared and their structures determined by X-ray diffraction, showcasing the detailed molecular arrangement and interactions within such compounds (Smith et al., 1998).

Chemical Reactions and Properties

The compound's reactions and subsequent properties have been studied, revealing its involvement in various chemical processes. For example, the reaction of sodium diphenylamide with 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane yielded chiral diamines, indicating its reactive nature and potential for creating complex formations (Shainyan et al., 2002).

Physical Properties Analysis

Research into the physical properties of related compounds, such as solvent-free synthesis methods using p-toluenesulfonic acid, highlights the compound's versatility and the efficiency of synthesis approaches. Such studies contribute to understanding the compound's behavior under different conditions (Bayat et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, including its role in synthesizing mixed crystals for terahertz-wave generation, demonstrate its utility in advanced material science. The creation of mixed crystals with enhanced properties for specific applications indicates the compound's significance in developing new materials (Matsukawa et al., 2007).

Scientific Research Applications

  • Synthetic Chemistry & Model Studies :

    • It serves as an olguine analog and can be used for further model studies (Valverde et al., 1987).
    • It's useful in synthesizing chiral diamines with potential applications due to their chiral carbon and nitrogen atoms (Shainyan et al., 2002).
  • Pharmacological & Antiallergic Activity :

    • Derivatives like Dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonate exhibit antiallergic activity, inhibiting IgE-induced rat passive cutaneous anaphylaxis (Tada et al., 1998).
    • Synthesized compounds have shown moderate inhibitory activity against the fungus Candida albicans (Ramadan et al., 2019).
  • Chemical Process Optimization :

    • Used in the synthesis of 2-phenyl-1,3-dioxan-5-ol from glycerol and benzaldehyde, showing a high conversion rate under optimal conditions (Hua-min, 2014).
    • It helps bridge cis- and trans-vicinal hydroxyl groups in aminocyclitols, leading to less labile heterocyclic systems (Hasegawa & Nakajima, 1973).
  • Material Science & Luminescence :

    • The compound connected to two pyrene moieties through flexible wires exhibits cryptochirality and can be deciphered in the photoexcited state by circularly polarized luminescence signals (Amako et al., 2015).
  • Solvent & Catalysis Studies :

    • Studied for its solvent effects on the solvolyses of derivatives, showing dispersion behavior in various binary solvents (Nakashima et al., 1999).
    • Chiral zirconium derivatives of the compound can catalyze the polymerization of ethylene and propene (Bandy et al., 1991).

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, sulfonate esters can be irritants and should be handled with care .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could explore its potential uses in organic synthesis or other areas .

properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKDUHUULIWXFT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369097
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

CAS RN

23735-43-5
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

18.8 ml (151 mmol) (2,2-dimethyl-[1,3]dioxolan-4-yl) -methanol and 28.6 g (150 mmol) toluene-4-sulfonyl chloride were stirred for 16 h at room temperature in 7 ml pyridine, it was poured onto 400 ml water, extracted twice with ethyl acetate, the combined ethyl acetate phases were washed with water, the organic phase was dried with sodium sulfate, filtered, the solvent was removed in a vacuum and 38.2 g (88%) toluene-4-sulfonic acid-(2,2-dimethyl-[1,3]dioxolan-4-ylmethyl)-ester was obtained as a colourless oil. MS (m/e)=286.
Quantity
18.8 mL
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reactant
Reaction Step One
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28.6 g
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reactant
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7 mL
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solvent
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Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (5.28 g, 40.0 mmol), triethyl amine (12.12 g, 120.0 mmol) and 4-dimethylaminopyridine (500 mg, 4.0 mmol) in dichloromethane (200 mL) was added tosyl chloride (15.2 g, 80.0 mmol). The reaction mixture was stirred at RT overnight, then quenched with water (200 mL) and extracted with ethyl acetate. The organic layers were separated, combined, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography, eluting with ethyl acetate/petroleum ether=1/8, to afford (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (6.1 g, yield 53%), MS (ES+) C13H18O5S requires: 286, found: 287 [M+H]+.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
12.12 g
Type
reactant
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15.2 g
Type
reactant
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Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (26 g, 0.2 mol) is added to 38 g of p-toluenesulfonyl chloride (0.2 mol) in 200 mL of pyridine and allowed to stand at 0° C. for 24 h. Water was added, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with water and brine, dried over Na2SO4, and evaporated to yield 2,2-dimethyl-4-tosyloxymethyl-1,3-dioxolane.
Quantity
26 g
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reactant
Reaction Step One
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38 g
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Quantity
200 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5.29 g (40.0 mmol) of (2,2-dimethyl-[1,3]dioxolan-4-yl)methanol (Solketal®) and 10 ml of pyridine are introduced into a round-bottomed flask under an argon atmosphere. The mixture is cooled to 0° C., 8.39 g (44.0 mmol) of para-toluenesulphonic acid are added and the mixture is stirred for sixteen hours at room temperature. The reaction medium is poured into a 1N HCl/ethyl ether mixture, extracted with ethyl ether, washed with water, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with dichloromethane. After evaporation of the solvents, 9.70 g (85%) of the expected product are collected in the form of yellow crystals with a melting point of 45–47° C.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step Two
Name
HCl ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 3
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(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Citations

For This Compound
5
Citations
M Kimura, T Muto, H Takimoto, K Wada, K Ohta… - Langmuir, 2000 - ACS Publications
A family of copper and zinc phthalocyanine-based amphiphililes possessing racemic and optically active diol units, (rac)-ZnPc(OH) 16 , (rac)-CuPc(OH) 16 , and (S)-CuPc(OH) 16 , have …
Number of citations: 141 pubs.acs.org
P THORDARSON, RJM NOLTE… - The Porphyrin …, 2000 - books.google.com
Molecular materials are composed of highly ordered molecular units, which are synthesized separately and organized in a separate step. Such materials are receiving increasing …
Number of citations: 1 books.google.com
I García-Álvarez, G Corrales… - Journal of medicinal …, 2007 - ACS Publications
An N-acetylglucosaminide derivative with a pentaerythritol substituent at position C-6 was previously synthesized and shown to inhibit neural tumor growth. Now, we report the …
Number of citations: 37 pubs.acs.org
P Thordarson, RJM Nolte… - The Porphyrin Handbook …, 2012 - books.google.com
Molecular materials are composed of highly ordered molecular units, which are synthesized separately and organized in a separate step." Such materials are receiving increasing …
Number of citations: 30 books.google.com
MC Bagley, JE Dwyer, M Baashen, MC Dix… - Organic & …, 2016 - pubs.rsc.org
Microwave-assisted synthesis of the pyrazolyl ketone p38 MAPK inhibitor RO3201195 in 7 steps and 15% overall yield, and the comparison of its effect upon the proliferation of Werner …
Number of citations: 13 pubs.rsc.org

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